N-[3-(2-aminoethoxy)phenyl]acetamide is a chemical compound with the molecular formula and a molecular weight of 194.23 g/mol. It is classified as an acetamide derivative, which is characterized by the presence of an acetamide functional group attached to a phenyl ring that bears an aminoethoxy substituent. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.
The compound is cataloged under the CAS Number 1017680-32-8 and is primarily sourced from chemical suppliers specializing in pharmaceutical compounds. Its classification falls under organic compounds, specifically within the categories of amides and aromatic compounds. The presence of both the amino and ether functionalities suggests potential reactivity in various chemical transformations, making it of interest in synthetic organic chemistry.
The synthesis of N-[3-(2-aminoethoxy)phenyl]acetamide typically involves a reaction between 3-(2-aminoethoxy)aniline and acetic anhydride. This process can be executed under controlled conditions to ensure optimal yield and purity.
The molecular structure of N-[3-(2-aminoethoxy)phenyl]acetamide can be represented by its SMILES notation: CC(=O)NC1=CC(=CC=C1)OCCN
. The InChI representation is InChI=1S/C10H14N2O2/c1-8(13)12-9-3-2-4-10(7-9)14-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
.
N-[3-(2-aminoethoxy)phenyl]acetamide can undergo several types of chemical reactions:
Relevant data regarding its reactivity and handling precautions are essential for safe laboratory practices but were not provided in the sources reviewed .
N-[3-(2-aminoethoxy)phenyl]acetamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its structural features suggest that it could serve as a lead compound for developing new therapeutic agents targeting neurological disorders or other diseases where modulation of neurotransmitter systems is beneficial. Further studies are required to elucidate its specific biological activities and therapeutic potential.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2